molecular formula C16H11N3O3S B2811435 4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide CAS No. 15850-23-4

4-Nitro-N-(4-phenyl-thiazol-2-yl)-benzamide

Cat. No. B2811435
CAS RN: 15850-23-4
M. Wt: 325.34
InChI Key: LLSUVHOZHQEGJS-UHFFFAOYSA-N
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Description

“N-(thiazol-2-yl)benzenesulfonamides” are hybrid antimicrobials that combine the effect of two or more agents . They represent a promising antibacterial therapeutic strategy .


Synthesis Analysis

These molecules are synthesized by combining thiazole and sulfonamide, groups with known antibacterial activity . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .


Molecular Structure Analysis

The molecular structure of these compounds includes a thiazole and sulfonamide group, which are known for their antibacterial activity .


Chemical Reactions Analysis

The synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Scientific Research Applications

Mechanism of Action

Biochemical Pathways:

Thiazoles are known to impact various biological pathways. Although specific pathways affected by 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide remain unclear, we can draw insights from related thiazole derivatives. These compounds have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties . Therefore, it’s plausible that this compound may modulate similar pathways.

Result of Action:

The molecular and cellular effects depend on its specific targets. For instance, related thiazoles exhibit antimicrobial, anti-inflammatory, and antitumor activities . Therefore, 4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide might similarly impact cell viability, inflammation, or microbial growth.

Future Directions

The work suggests distinctive modes of antibiotic activity of small molecules when used in conjunction with a cell penetrating peptide . This could open up new avenues for the development of effective antibacterial therapies.

properties

IUPAC Name

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c20-15(12-6-8-13(9-7-12)19(21)22)18-16-17-14(10-23-16)11-4-2-1-3-5-11/h1-10H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSUVHOZHQEGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

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